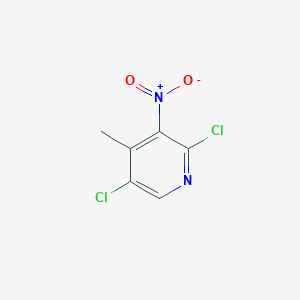

2,5-Dichloro-3-nitro-4-picoline

Description

Strategies for Pyridine (B92270) Core Construction

The construction of the fundamental pyridine ring is the initial step in the synthesis of many complex pyridine derivatives.

The formation of the picoline (methylpyridine) scaffold can be achieved through various cyclization reactions. A common strategy involves the condensation of aldehydes or ketones with ammonia (B1221849) or an ammonia source. For instance, the reaction of acrolein with acetaldehyde (B116499) in the presence of ammonia can yield a mixture of pyridine and picolines. google.com Another approach involves the cyclization of dinitriles. For example, the Knoevenagel condensation of acetone (B3395972) with malononitrile (B47326) produces isopropylidenemalononitrile, a precursor that can be further elaborated into a substituted pyridone, which can then be converted to the corresponding picoline derivative. nih.gov

A notable method for constructing a di-substituted pyridine ring involves the reaction of a maleic diester with nitromethane, catalyzed by an organic base, to form a cis-5-nitryl-4-oxo-2-n-pentenoic acid ester. This intermediate can then undergo hydrogenation and cyclization to yield 2,5-dihydroxypyridine (B106003), a precursor for dichlorinated pyridines. google.com

A more direct route to 2,5-dichloro-3-nitro-4-picoline involves the functionalization of a commercially available or readily synthesized 4-picoline derivative. This approach focuses on the sequential introduction of the chloro and nitro groups.

The chlorination of the pyridine ring requires careful control to achieve the desired regioselectivity. Direct chlorination of pyridine or picoline often leads to a mixture of products. google.com However, the presence of activating or directing groups can enhance selectivity.

One effective method for introducing chlorine atoms is the chlorination of pyridone intermediates. For example, 2,5-dihydroxypyridine can be chlorinated using phosphorus oxychloride (POCl₃) to yield 2,5-dichloropyridine. google.com A similar strategy could be envisioned for a corresponding 4-methyl-2,5-dihydroxypyridine.

Another approach involves the use of N-oxides. Pyridine N-oxides are more susceptible to electrophilic substitution than the parent pyridines. While direct chlorination of pyridine N-oxide can be complex, specific reagents and conditions can favor chlorination at the 2- and 6-positions. Subsequent removal of the N-oxide group would yield the chlorinated pyridine.

A documented procedure for the synthesis of 2,4-dichloro-5-methylpyridine (B1314159) provides insight into chlorination strategies. nih.gov While not the target isomer, the methods for introducing two chlorine atoms onto a picoline ring are relevant.

Table 1: Chlorination of Pyridone Precursors

| Starting Material | Chlorinating Agent | Product | Yield | Reference |

|---|---|---|---|---|

| 2,5-Dihydroxypyridine | POCl₃ | 2,5-Dichloropyridine | 94.3% | google.com |

The introduction of a nitro group onto the pyridine ring is a crucial step. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution, such as nitration, challenging and often requires harsh conditions.

A common method for the nitration of pyridines is the use of a mixture of concentrated nitric acid and sulfuric acid. The position of nitration is highly dependent on the existing substituents on the ring. For instance, the nitration of 2-amino-4-picoline can lead to a mixture of 3-nitro and 5-nitro derivatives. google.com

The use of pyridine N-oxides can facilitate nitration. For example, 3-methylpyridine-1-oxide can be nitrated to yield 3-methyl-4-nitropyridine-1-oxide. orgsyn.org The N-oxide group activates the 4-position towards electrophilic attack. Subsequent deoxygenation would yield 3-methyl-4-nitropyridine.

A relevant example is the nitration of 2-chloro-5-methylpyridine, which under nitrating conditions can yield 2-chloro-4-nitro-5-methylpyridine. google.com This demonstrates the feasibility of nitrating a pre-chlorinated picoline.

Table 2: Nitration of Picoline Derivatives

| Starting Material | Nitrating Agent | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Methylpyridine-1-oxide | H₂SO₄ / KNO₃ | 3-Methyl-4-nitropyridine-1-oxide | Not specified | orgsyn.org |

Advanced Synthetic Approaches

Modern synthetic chemistry seeks to develop more efficient and atom-economical routes to complex molecules.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a powerful strategy for the rapid construction of complex heterocyclic scaffolds. While a specific MCR for the direct synthesis of this compound is not documented, the general principles of MCRs are applicable to the synthesis of highly substituted pyridines. For example, Hantzsch-type pyridine synthesis, a well-known MCR, can be used to produce a variety of functionalized dihydropyridines, which can then be oxidized to the corresponding pyridines.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-4-methyl-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKZTPHCAGROAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501287111 | |

| Record name | 2,5-Dichloro-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-05-0 | |

| Record name | 2,5-Dichloro-4-methyl-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884495-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 2,5 Dichloro 3 Nitro 4 Picoline

Advanced Synthetic Approaches

Catalytic Synthesis Routes

The synthesis of highly substituted pyridine (B92270) derivatives such as 2,5-dichloro-3-nitro-4-picoline is a complex challenge that often requires multi-step procedures. Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental sustainability. Catalytic routes, involving transition metals, organocatalysts, or enzymes, offer powerful strategies for the functionalization of heterocyclic cores like picoline.

Transition Metal-Catalyzed Methodologies

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds through mechanisms like C-H bond activation and cross-coupling. rsc.org While a specific transition metal-catalyzed synthesis for this compound is not extensively documented, the principles of functionalizing pyridine and picoline rings are well-established and offer insight into potential synthetic pathways.

The direct functionalization of pyridine's C-H bonds is challenging due to the ring's electron-deficient nature and the Lewis basicity of the nitrogen atom, which can coordinate to and deactivate the metal catalyst. nih.gov However, significant progress has been made in developing catalytic systems that can overcome these hurdles. These methods often rely on directing groups to achieve regioselectivity. rsc.org For a substrate like 4-picoline, functionalization can be directed to various positions depending on the catalyst and reaction conditions.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are fundamental for introducing substituents onto a pre-functionalized pyridine ring (e.g., a halopyridine). nih.gov More advanced methods focus on the direct C-H functionalization of the pyridine core itself. nih.gov For instance, rhodium(I) catalysts have been employed for the ortho-alkylation of pyridines and quinolines that have a substituent ortho to the nitrogen atom. nih.gov This reaction proceeds via the presumed intermediacy of a Rh-carbene complex. nih.gov

Another key strategy is the C-H arylation of pyridines. Palladium-carboxylate catalytic systems have been shown to favor arylation at positions away from the basic nitrogen atom due to electronic repulsion. nih.gov For pyridines bearing electron-withdrawing groups (such as a nitro group), catalytic C-H arylation can be achieved with high regioselectivity at the 3- and 4-positions. nih.gov The presence of a nitro group, as in the target molecule, would significantly influence the electronic properties of the picoline ring, making such electronic effects critical in predicting reaction outcomes.

The table below summarizes examples of transition metal-catalyzed functionalization on pyridine-type substrates, illustrating the types of catalysts used and the regioselectivity achieved.

| Catalyst System | Substrate | Coupling Partner/Reagent | Product Type | Selectivity | Reference |

|---|---|---|---|---|---|

| RhCl(PCy3)2 | 2-isopropylpyridine | 1-hexene (olefin) | 2-isopropyl-6-hexylpyridine | C6-alkylation | nih.gov |

| Pd(OAc)2 / P(o-tol)3 | Pyridine N-oxides | Secondary alkyl bromides | C-H alkylated pyridine | C2/C6-alkylation | researchgate.net |

| Pd(TFA)2 / 3-aminobenzoic acid | 3-Nitropyridine | Iodobenzene (aryl halide) | 4-Aryl-3-nitropyridine | C4-arylation | nih.gov |

| CoBr2 / LiBEt3H | Pyridine | 1-alkenes | Alkylated Pyridine | C4/C2 ratio >20:1 | researchgate.net |

These examples demonstrate the potential for transition metal catalysts to selectively introduce functional groups onto the pyridine skeleton, a key step that could be adapted for the synthesis of complex molecules like this compound.

Organocatalysis and Biocatalysis Considerations in Picoline Functionalization

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a major field in synthetic chemistry, offering metal-free alternatives for a wide range of transformations. nih.gov For the functionalization of heterocycles like pyridine, organocatalytic methods provide unique reactivity patterns.

A notable strategy is the photochemical organocatalytic functionalization of pyridines. acs.orgresearchgate.net This approach utilizes a dithiophosphoric acid organocatalyst that performs multiple roles: it acts as a Brønsted acid to protonate the pyridine, a single-electron transfer (SET) reductant to generate a pyridinyl radical, and a hydrogen atom abstractor. acs.orgresearchgate.neturv.cat The resulting pyridinyl radical can then couple with other radical species, such as allylic radicals, to form a new C-C bond. acs.org This method offers distinct positional selectivity that differs from classical radical reactions like the Minisci reaction. researchgate.net

The mechanism allows for the functionalization of a broad range of pyridine derivatives. acs.orgunibo.it The regioselectivity (e.g., C4 vs. C2/C6) can be influenced by the substitution pattern on the pyridine ring.

| Catalyst | Substrate | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Dithiophosphoric acid | Pyridine | Allylic C-H substrate | Photochemical (365 nm LED) | C4-allylated pyridine | acs.orgresearchgate.net |

| Dithiophosphoric acid | Nicoboxil (Niacin derivative) | Allylic C-H substrate | Photochemical (365 nm LED) | C6-allylated product | acs.org |

| Dithiophosphoric acid | Bisacodyl (Pyridine derivative) | Allylic C-H substrate | Photochemical (365 nm LED) | C4-allylated product | acs.org |

While this specific methodology has not been reported for the synthesis of this compound, it represents a state-of-the-art, metal-free approach for the C-H functionalization of the picoline core.

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. It is a key technology for green and sustainable chemistry, as enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and exhibit high chemo-, regio-, and stereoselectivity. northumbria.ac.uk

The application of biocatalysis to the synthesis of functionalized pyridines is an emerging area. Enzymes, particularly oxidases, have been successfully used in the synthesis of related nitrogen heterocycles. For example, monoamine oxidase (MAO-N) has been employed for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines to produce quinoline (B57606) derivatives. northumbria.ac.uknih.gov In other work, horseradish peroxidase (HRP) was used to catalyze the oxidative cyclization of aniline (B41778) derivatives to form 2-quinolones. northumbria.ac.uknih.gov

These examples highlight the potential of enzymes to construct and modify heterocyclic scaffolds. northumbria.ac.uk However, the direct application of biocatalysis to a heavily substituted and electronically demanding substrate like this compound presents significant challenges. The native substrate specificity of most enzymes would likely not accommodate such a molecule. Future work in this area would require significant enzyme engineering and directed evolution to develop a biocatalyst capable of performing the desired chlorination or nitration reactions on a picoline ring with high selectivity. The development of such a biocatalytic route remains a prospective goal for sustainable chemical manufacturing.

Chemical Reactivity and Mechanistic Investigations of 2,5 Dichloro 3 Nitro 4 Picoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for highly electron-deficient aromatic and heteroaromatic systems. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a stabilized anionic intermediate, followed by the departure of a leaving group. For 2,5-dichloro-3-nitro-4-picoline, the pyridine (B92270) nitrogen and the nitro group strongly activate the ring towards nucleophilic attack.

Reactivity Profiles at Halogenated Positions

The two chlorine atoms at the C2 and C5 positions are potential sites for nucleophilic attack. Their reactivity is not equal and is governed by the electronic influence of the other substituents. The SNAr mechanism is stabilized by electron-withdrawing groups positioned ortho and para to the leaving group.

C2-Position: The chlorine atom at the C2 position is ortho to both the powerfully electron-withdrawing nitro group at C3 and the ring nitrogen atom. This dual activation makes the C2 position highly electrophilic and susceptible to nucleophilic attack.

C5-Position: The chlorine atom at the C5 position is meta to the nitro group, which provides minimal activation. While it is ortho to the electron-donating methyl group at C4, the dominant activating influence on the ring comes from the nitro group and the pyridine nitrogen.

Consequently, nucleophilic substitution is expected to occur preferentially at the C2 position. Studies on analogous compounds, such as 2-chloro-3,5-dinitropyridine (B146277), show that a halogen ortho to a nitro group is exceptionally reactive in SNAr reactions. researchgate.net Similarly, in dichloropyrimidines, the regioselectivity of SNAr reactions is highly sensitive to the electronic nature of other substituents on the ring. wuxiapptec.com For this compound, the pronounced activation at C2 makes it the favored site for substitution.

| Position | Activating Groups (Ortho/Para) | Deactivating/Weakly Influencing Groups | Predicted Reactivity |

|---|---|---|---|

| C2-Cl | Pyridine Nitrogen, C3-Nitro Group | High | |

| C5-Cl | C3-Nitro Group (Meta), C4-Methyl Group (Ortho) | Low |

Reactivity at the Nitro-Substituted Position

While halogens are the most common leaving groups in SNAr reactions, the nitro group can also be displaced by strong nucleophiles. The reaction of piperidine (B6355638) with 1,2,4-trinitrobenzene, for instance, results in the displacement of a nitro group to yield 2,4-dinitro-1-piperidinobenzene. rsc.org This occurs through an addition-elimination mechanism where the expulsion of the nitro group from the intermediate complex is rapid. rsc.org

However, in molecules containing both nitro and halogen substituents, the halogen is typically a much better leaving group. For this compound, the substitution of one of the chlorine atoms, particularly the highly activated one at the C2 position, is the far more probable and kinetically favored SNAr pathway.

Kinetics and Thermodynamics of Substitution Reactions

The reaction rates are influenced by several factors:

Nucleophile: More potent nucleophiles lead to faster reactions.

Solvent: Polar aprotic solvents are often used to solvate the cation of the nucleophilic salt, enhancing the nucleophilicity of the anion.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.

Kinetic studies on the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with various amines showed that the reaction is highly dependent on the nature of the amine and the solvent. researchgate.net Similarly, the reaction of 2-chloro-3,5-dinitropyridine with substituted anilines yielded large negative ρ values in Hammett plots, indicating the buildup of significant negative charge in the transition state, consistent with the formation of an intermediate complex. researchgate.net The activation parameters for reactions of N-methylpyridinium ions show variable but consistently negative entropies of activation, suggesting a more ordered transition state compared to the reactants. nih.gov

| Factor | Effect on Reaction Rate | Reason |

|---|---|---|

| Increased Nucleophilicity | Increase | Facilitates the initial attack on the electron-deficient ring. |

| Polar Aprotic Solvent | Increase | Enhances the "nakedness" and reactivity of the nucleophile. |

| Increased Temperature | Increase | Provides sufficient activation energy to overcome the reaction barrier. |

Intermediates in SNAr Pathways (e.g., Meisenheimer σ-complexes)

The stepwise SNAr mechanism is characterized by the formation of a distinct intermediate known as a Meisenheimer complex or σ-complex. wikipedia.orgnih.gov This species is formed when the nucleophile adds to the aromatic ring, temporarily breaking the ring's aromaticity and forming a new σ-bond at the carbon being attacked (an ipso-substitution). nih.gov The resulting negative charge is delocalized across the molecule and stabilized by the electron-withdrawing groups. wikipedia.org

Electrophilic Aromatic Substitution Reactions on Halogenated Picolines

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-system of an aromatic ring. masterorganicchemistry.com Benzene and other electron-rich aromatic compounds readily undergo EAS. libretexts.org However, pyridine and its derivatives are significantly less reactive towards electrophiles than benzene. The lone pair of electrons on the ring nitrogen acts as a site for electrophilic attack, leading to the formation of a pyridinium (B92312) salt, which further deactivates the ring towards substitution. nih.govchemrxiv.org

The pyridine ring in this compound is exceptionally electron-deficient due to the cumulative electron-withdrawing effects of the ring nitrogen, the two chloro substituents, and the nitro group. Although the C4-methyl group is an activating group, its effect is vastly overshadowed by the powerful deactivating groups. Therefore, electrophilic aromatic substitution on the ring of this compound is highly unfavorable and would require extremely harsh reaction conditions, making it a non-viable synthetic pathway. nih.govwikipedia.org

Reduction and Oxidation Reactions

The reactivity of this compound towards reduction and oxidation is primarily centered on the nitro group and the pyridine ring itself.

Reduction: The nitro group is readily susceptible to reduction. A wide variety of reducing agents can be employed to convert the nitro group into an amino group (–NH₂), forming 2,5-dichloro-3-amino-4-picoline. Common methods include catalytic hydrogenation (e.g., H₂ over a palladium or platinum catalyst) or the use of metals in acidic media (e.g., tin or iron in hydrochloric acid). These conditions typically leave the chloro-substituents and the pyridine ring intact.

Oxidation: The pyridine ring is generally resistant to oxidation. Strong oxidizing agents under harsh conditions can lead to the formation of the corresponding pyridine-N-oxide or, in more extreme cases, cleavage of the aromatic ring. The chloro and methyl groups are generally stable to mild oxidizing conditions.

Reduction of the Nitro Group to Amino Functionality

The transformation of the nitro group in this compound to an amino functionality is a pivotal reaction, yielding 3-amino-2,5-dichloro-4-methylpyridine, a valuable intermediate in the synthesis of various compounds. This reduction can be accomplished through several established methods, with the choice of reagent often depending on the presence of other functional groups and desired selectivity.

Commonly employed methods for the reduction of aromatic nitro groups include catalytic hydrogenation and metal-acid systems. commonorganicchemistry.com Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, a significant drawback of this method is its potential to also reduce other functional groups, such as halogens, which are present in the target molecule. commonorganicchemistry.com Raney nickel is another effective catalyst for nitro group reduction and is often preferred when dehalogenation is a concern. commonorganicchemistry.com

A widely used and often milder alternative is the use of metals in acidic media. The iron-acetic acid (Fe/AcOH) system is a classic and reliable method for the reduction of aromatic nitro compounds. commonorganicchemistry.comgoogle.comgoogle.com This method is known for its chemoselectivity, often leaving other reducible groups intact. commonorganicchemistry.com The reaction proceeds via a series of single electron transfers from the iron metal, followed by protonation steps. acsgcipr.org Similarly, zinc metal in the presence of an acid like acetic acid or ammonium (B1175870) chloride can also be used to achieve this transformation. commonorganicchemistry.comacsgcipr.org Tin(II) chloride (SnCl₂) offers another mild alternative for the reduction of nitro groups to amines. commonorganicchemistry.com

For substrates that are not compatible with hydrogenation or acidic conditions, sodium sulfide (B99878) (Na₂S) can be an effective reagent. commonorganicchemistry.com It is particularly useful for selectively reducing one nitro group in the presence of others and generally does not reduce aliphatic nitro groups. commonorganicchemistry.com While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, it is not suitable for the reduction of aromatic nitro compounds to amines, as it typically leads to the formation of azo products. commonorganicchemistry.com

The resulting product, 3-amino-2-chloro-4-methylpyridine, is a key intermediate in the synthesis of pharmaceuticals, such as the HIV reverse transcriptase inhibitor Nevirapine. google.com

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Advantages | Disadvantages |

| H₂/Pd-C | High efficiency for aromatic and aliphatic nitro groups. commonorganicchemistry.com | Can reduce other functional groups (e.g., halogens). commonorganicchemistry.com |

| H₂/Raney Nickel | Effective for nitro groups, less prone to dehalogenation. commonorganicchemistry.com | |

| Fe/Acid (e.g., AcOH) | Mild, chemoselective, and cost-effective. commonorganicchemistry.comgoogle.comcommonorganicchemistry.com | |

| Zn/Acid (e.g., AcOH) | Mild and effective for reducing nitro groups to amines. commonorganicchemistry.comacsgcipr.org | |

| SnCl₂ | Mild reduction conditions. commonorganicchemistry.com | |

| Na₂S | Useful for substrates incompatible with hydrogenation or acid; can be selective. commonorganicchemistry.com | Generally does not reduce aliphatic nitro groups. commonorganicchemistry.com |

Oxidative Transformations of Picoline Moieties

The methyl group of a picoline, including the one in this compound, can undergo oxidation to form the corresponding carboxylic acid. This transformation is a valuable synthetic route to pyridine carboxylic acids, which are important intermediates in the pharmaceutical and fine chemical industries. acs.org

Various oxidizing agents can be employed to achieve this transformation. A common laboratory method involves the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). wikipedia.org Industrially, air oxidation is a more common and economical approach. acs.org These reactions are often catalyzed by transition metal salts, such as cobalt and manganese acetates, and may be promoted by substances like lithium chloride. acs.org For instance, the air oxidation of β-picoline to nicotinic acid can achieve high conversion and selectivity under optimized conditions of temperature, pressure, and catalyst concentration. acs.org The reaction temperature significantly influences the reaction rate and selectivity, with higher temperatures potentially leading to the decomposition of the heterocyclic ring. acs.org

Another method for oxidizing methylpyridines involves the use of a halogen oxidizing agent in the presence of water and actinic radiation. google.com This process can lead to the formation of the corresponding pyridine carboxylic acid. google.com The oxidation of picolines can also be achieved using nitric acid. wikipedia.org In some cases, the oxidation can be carried out on a derivative of the picoline. For example, a methylolated derivative of gamma-picoline, formed by reacting with formaldehyde, can be oxidized to isonicotinic acid under conditions that may leave an unreacted beta-picoline substantially unoxidized. google.com

The product of the oxidation of this compound would be 2,5-dichloro-3-nitropyridine-4-carboxylic acid, a highly functionalized pyridine derivative.

Table 2: Conditions for Picoline Oxidation

| Oxidizing System | Substrate Example | Product | Conditions | Conversion/Selectivity | Reference |

| Air, Co(OAc)₂, Mn(OAc)₂, LiCl | β-Picoline | Nicotinic Acid | 170 °C, 16 atm, 8 h | 52% conversion, 97% selectivity | acs.org |

| Molecular Halogen, Water, Actinic Radiation | Methyl-pyridine | Pyridine carboxylic acid | Elevated temperature | ~70% conversion | google.com |

| Nitric Acid | 2-Picoline | Picolinic Acid | Not specified | Not specified | wikipedia.org |

| Potassium Permanganate (KMnO₄) | 2-Methylpyridine | Picolinic Acid | Laboratory scale | Not specified | wikipedia.org |

Radical Reactions Involving Halogenated Nitropyridines

Halogenated nitropyridines can participate in radical reactions, although these are less common than nucleophilic aromatic substitutions. The pyridine ring's electron-deficient nature, enhanced by the nitro group, makes it susceptible to certain radical processes. youtube.com Radical halogenations, for instance, often require high temperatures and a radical initiator like UV light. youtube.comyoutube.com These reactions tend to be less selective than ionic substitutions and can yield mixtures of regioisomers and polyhalogenated products. youtube.com

The introduction of a nitro group into the pyridine ring facilitates its functionalization in various ways. nih.gov While nucleophilic substitution is a common reaction pathway for nitropyridines, radical reactions can also occur. nih.govacs.org For example, the cyclopropylmethyl motif, often used as a probe for radical reactions due to its rapid ring-opening, has been used to study the mechanism of vicarious nucleophilic substitution (VNS) on nitroarenes. acs.org The stability of the cyclopropylmethyl group in the product suggested that radicals were not intermediates in that specific VNS reaction. acs.org

Strong halogenating or nitrating agents can also act as powerful oxidants, potentially causing the oxidative degradation of alkyl groups. youtube.com The conditions for radical reactions must be carefully chosen to avoid unwanted side reactions.

Mechanistic Elucidation of Transformations

Understanding the mechanisms of reactions involving picoline derivatives is crucial for optimizing reaction conditions and developing new synthetic methodologies. A combination of experimental and computational approaches is typically employed to elucidate these reaction pathways.

Experimental Approaches to Reaction Mechanism Determination

Several experimental techniques are used to unravel the mechanisms of organic reactions. dalalinstitute.com These methods provide insights into the sequence of bond-making and bond-breaking events, the involvement of intermediates, and the nature of the transition state.

Product Identification: A fundamental step in mechanistic investigation is the thorough identification of all reaction products, including by-products. The proposed mechanism must account for the formation of every observed product. dalalinstitute.com

Intermediate Detection: The direct observation or trapping of reaction intermediates provides strong evidence for a particular mechanism. dalalinstitute.com

Isolation: In some cases, intermediates can be isolated from the reaction mixture under mild conditions or by stopping the reaction before completion. dalalinstitute.com

Spectroscopic Detection: Unstable intermediates that cannot be isolated can sometimes be detected using spectroscopic methods like NMR or UV-Vis spectroscopy. dalalinstitute.comsinica.edu.tw

Trapping: Highly reactive and short-lived intermediates can be "trapped" by adding a reactive species that specifically reacts with the intermediate to form a stable, detectable product. dalalinstitute.com

Isotopic Labeling: This technique involves replacing an atom in a reactant with one of its isotopes (e.g., ¹⁸O for ¹⁶O) and then tracking the position of the isotope in the products. This helps to determine which bonds are broken and formed during the reaction. dalalinstitute.com For example, the mechanism of ester hydrolysis was famously elucidated using H₂¹⁸O. dalalinstitute.com

Kinetic Studies: Measuring the rate of a reaction and how it is affected by changes in reactant concentrations, temperature, and solvent provides valuable information about the rate-determining step and the composition of the transition state. sinica.edu.tw

Crossover Experiments: These experiments are designed to distinguish between intramolecular (single-molecule) and intermolecular (multi-molecule) processes. dalalinstitute.com By reacting a mixture of two similar but non-identical reactants, the formation of "crossover" products indicates an intermolecular pathway. dalalinstitute.com

In the context of pyridine chemistry, mechanistic studies have been conducted on reactions like nitration. For example, the nitration of pyridine with dinitrogen pentoxide has been shown to proceed through the formation of an N-nitropyridinium intermediate, which then rearranges. rsc.orgrsc.org Kinetic data and the high regioselectivity of the reaction supported a rsc.orgresearchgate.net sigmatropic shift of the nitro group rather than a mechanism involving a free ion pair. rsc.orgrsc.org

Transition State Analysis in Picoline Chemistry

The transition state is the highest energy point along the reaction coordinate and represents a fleeting arrangement of atoms as reactants are converted into products. github.io Characterizing the transition state is key to understanding reaction mechanisms and selectivity. While transition states are inherently unstable and cannot be directly observed, their properties can be investigated through computational and experimental methods.

Computational Chemistry: Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have become powerful tools for studying reaction mechanisms. researchgate.netresearchgate.netnih.govrsc.orgrsc.org These calculations can model the potential energy surface of a reaction, locate the structures of transition states, and calculate their energies. researchgate.netgithub.ioims.ac.jp This information helps to predict reaction pathways and understand the factors that control reactivity and selectivity. nih.gov For example, computational studies on the alkylation of nitropyridines have provided insights into the steric factors that influence the reaction outcome. acs.org Similarly, calculations have been used to explore the regioselectivity of C-H cyanation of pyridines. researchgate.net

Kinetic Isotope Effects (KIEs): Measuring the change in reaction rate when an atom is replaced by one of its heavier isotopes can provide information about bond breaking or formation at the transition state. nih.gov A significant KIE suggests that the bond to the isotopically labeled atom is being broken in the rate-determining step.

Thermodynamic Analysis: Techniques like isothermal titration calorimetry (ITC) can be used to study the thermodynamics of inhibitor binding to enzymes, which can provide insights into the forces that stabilize transition state analogue binding. nih.gov This is particularly relevant in the design of enzyme inhibitors that mimic the transition state of a reaction. nih.govnih.gov

Applications of 2,5 Dichloro 3 Nitro 4 Picoline As a Synthetic Intermediate and Precursor

Precursor in Heterocyclic Compound Synthesis

The structural framework of 2,5-dichloro-3-nitro-4-picoline serves as a foundational building block for the construction of more elaborate molecular architectures, including various pyridine (B92270) derivatives and fused heterocyclic systems.

The chlorine atoms on the picoline ring are key reactive sites. Through nucleophilic substitution reactions, they can be replaced by a variety of other functional groups, leading to a diverse range of substituted 4-picoline derivatives. For instance, compounds with similar structures, such as other chlorinated pyridines, readily react with nucleophiles like amines, alcohols, and thiols. This reactivity allows for the systematic modification of the pyridine core to build molecules with desired electronic and steric properties, which is a fundamental strategy in medicinal and materials chemistry.

One of the most significant applications of substituted pyridines is in the synthesis of fused bicyclic and polycyclic heterocyclic systems. These structures are of immense importance in drug discovery.

Imidazopyridines are a critical class of fused heterocycles with a wide range of biological activities, including anti-cancer and anti-inflammatory properties. nih.govnih.gov The synthesis of imidazopyridine scaffolds often involves the reaction of a 2-aminopyridine (B139424) derivative with other reagents. nih.govbeilstein-journals.org In the case of this compound, a common synthetic route would first involve the reduction of the nitro group to an amine, followed by nucleophilic substitution of the chlorine atom at the 2-position to form a diamine precursor. This intermediate could then be cyclized to form an imidazo[4,5-c]pyridine ring system. The reactivity of related compounds like 2,4-dichloro-3-nitropyridine (B57353), which is used to create key intermediates for imidazo[4,5-b]- and imidazo[4,5-c]pyridines, illustrates this potential pathway. nih.gov

Thiazolopyridines, which incorporate both a thiazole (B1198619) and a pyridine ring, are another class of medicinally relevant fused heterocycles. Their synthesis can be achieved through various routes, often involving the construction of the thiazole ring onto a pre-existing pyridine structure. For example, a common method involves the reaction of a 2-aminopyridine with a suitable reagent to form the fused thiazole ring. A plausible synthetic pathway starting from this compound would involve its conversion to a 2-amino-3-mercaptopyridine derivative, which could then undergo cyclization to form a thiazolo[5,4-c]pyridine (B153566) scaffold. The synthesis of related tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivatives demonstrates the feasibility of constructing such complex fused systems from substituted pyridine precursors. researchgate.net

While pyrimidines are six-membered rings containing two nitrogen atoms, they can be fused with pyridine rings to form pyridopyrimidines. These fused systems are prominent in medicinal chemistry. The synthesis of such compounds often relies on building the pyrimidine (B1678525) ring onto an existing pyridine. Starting from this compound, reduction of the nitro group to an amine yields a 3-amino-2,5-dichloro-4-picoline intermediate. This ortho-amino-chloro functionality is a classic precursor for cyclization reactions with reagents like formamide (B127407) or urea (B33335) to construct the fused pyrimidine ring, leading to pyrido[3,2-d]pyrimidine (B1256433) derivatives.

Fused Heterocyclic Systems

Role in Agrochemical and Pharmaceutical Intermediate Development

Substituted pyridines, particularly those containing halogen and nitro groups, are crucial intermediates in the production of a wide array of commercial products, especially in the agrochemical and pharmaceutical sectors. nih.govjst.go.jp The presence of these functional groups provides handles for further chemical modification, allowing for the synthesis of complex active ingredients.

In the agrochemical industry, halogenated pyridines are precursors to numerous herbicides and fungicides. nih.govjst.go.jp For example, the structurally related compound 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a key intermediate for several crop-protection products. nih.govjst.go.jp Similarly, this compound can be considered a valuable building block for novel agrochemicals.

In the pharmaceutical field, the 4-picoline scaffold is a component of various drugs. A notable example is the anti-HIV drug Nevirapine, for which 2-chloro-3-amino-4-methylpyridine (B1178857) is a critical intermediate. Patents reveal that related compounds like 2,5-dichloro-3-cyano-4-picoline are used in multi-step syntheses to produce 3-amino-4-picoline, highlighting the industrial relevance of this substituted picoline core. google.com The specific combination of chloro and nitro substituents on this compound makes it a highly adaptable precursor for developing new therapeutic agents. For instance, the discovery of a thyroid hormone receptor β agonist, MGL-3196, involved intermediates containing a dichlorophenyl group, underscoring the utility of such motifs in drug design. nih.gov

Information Scarcity for this compound Applications

Following a comprehensive search of scientific databases and chemical supplier information, it has been determined that there is a notable lack of publicly available, detailed research on the specific applications of This compound as a synthetic intermediate and precursor.

While the compound, also known by its systematic name 2,5-Dichloro-3-nitro-4-methylpyridine, is listed as a commercially available chemical intermediate by suppliers such as Rivashaa Agrotech Biopharma and Hangzhou Zhongqi Chem Co., Ltd., specific use-cases and reaction data are not provided in these listings. chembuyersguide.combuyersguidechem.com The availability of this compound suggests its role in chemical synthesis, likely as a building block for more complex molecules.

Despite the rich information on analogous compounds, the specific synthetic applications for the this compound isomer remain undocumented in the available resources. Therefore, it is not possible to provide a detailed article on its role in creating specific bioactive molecules or its utility in complex chemical constructions as per the requested outline.

Spectroscopic and Structural Elucidation of 2,5 Dichloro 3 Nitro 4 Picoline and Its Derivatives

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of different functional groups. For a substituted picoline like 2,5-dichloro-3-nitro-4-picoline, key vibrational modes include the stretching and bending of the nitro (NO₂), C-Cl, C-H, and C-N bonds, as well as the pyridine (B92270) ring vibrations.

In a study of the closely related compound 2-chloro-5-nitropyridine , the FT-IR spectrum reveals characteristic peaks that can be extrapolated to understand the expected spectrum of this compound. researchgate.net The nitro group, being a strong electron-withdrawing group, typically shows strong absorption bands. The asymmetric stretching (νₐₛ(NO₂)) and symmetric stretching (νₛ(NO₂)) vibrations are particularly diagnostic. researchgate.net

Table 1: Selected FT-IR Vibrational Frequencies for 2-chloro-5-nitropyridine Data sourced from theoretical calculations and experimental spectra. researchgate.net

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode Description |

| ~3100 | ν(C-H) | Aromatic C-H stretching |

| ~1580 | ν(C=C), ν(C=N) | Pyridine ring stretching |

| ~1530 | νₐₛ(NO₂) | Asymmetric NO₂ stretching |

| ~1350 | νₛ(NO₂) | Symmetric NO₂ stretching |

| ~840 | γ(C-H) | C-H out-of-plane bending |

| ~740 | δ(NO₂) | NO₂ scissoring (bending) |

| ~650 | ν(C-Cl) | C-Cl stretching |

For this compound, one would expect to see similar bands, with additional features corresponding to the methyl group (C-H stretching and bending modes) and a second C-Cl stretching vibration.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering, rather than absorption, of monochromatic light. While vibrations that cause a change in dipole moment are strong in IR, vibrations that cause a change in polarizability are strong in Raman spectra. This often makes symmetric vibrations and bonds between identical atoms (which are weak or silent in IR) more prominent.

For 2-chloro-5-nitropyridine , the FT-Raman spectrum provides confirmatory data for the assignments made from the IR spectrum. researchgate.net The symmetric stretch of the nitro group and the ring breathing modes of the pyridine skeleton are typically strong and easily identified.

Table 2: Selected FT-Raman Vibrational Frequencies for 2-chloro-5-nitropyridine Data sourced from theoretical calculations and experimental spectra. researchgate.net

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode Description |

| ~3080 | ν(C-H) | Aromatic C-H stretching |

| ~1570 | ν(C=C), ν(C=N) | Pyridine ring stretching |

| ~1350 | νₛ(NO₂) | Symmetric NO₂ stretching |

| ~1020 | Ring breathing mode | |

| ~840 | γ(C-H) | C-H out-of-plane bending |

| ~650 | ν(C-Cl) | C-Cl stretching |

In this compound, the FT-Raman spectrum would be crucial for confirming the pyridine ring structure and the symmetric vibrations of the nitro and methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number and chemical environment of protons in a molecule. The chemical shift (δ) of a proton is highly sensitive to the electronic effects of neighboring atoms and functional groups. In this compound, there are two distinct types of protons: a single aromatic proton on the pyridine ring and the three protons of the methyl group.

Due to the strong electron-withdrawing effects of the two chlorine atoms and the nitro group, the sole aromatic proton (at the C-6 position) is expected to be significantly deshielded and appear at a high chemical shift (downfield). The methyl group (picoline) protons would appear further upfield, with their exact shift influenced by the adjacent nitro and chloro substituents.

Spectral data for the analog 2-Bromo-3-methylpyridine shows the aromatic protons in the range of 7.1-8.2 ppm and the methyl protons at approximately 2.37 ppm. chemicalbook.com The introduction of more electronegative groups in this compound would shift these signals further downfield.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound Predicted values based on substituent effects and data from analogs.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (C6-H) | 8.0 - 8.5 | Singlet (s) |

| Methyl H (CH₃) | 2.5 - 2.8 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift provides insight into its hybridization and electronic environment. For this compound, five distinct signals are expected for the pyridine ring carbons and one for the methyl carbon.

The carbons directly attached to the electronegative chlorine and nitrogen atoms (C-2, C-3, C-5) will be the most deshielded. Quaternary carbons (those without attached protons, such as C-2, C-3, C-4, C-5) often show weaker signals. Data for the related compound 2-Chloro-4-methyl-5-nitropyridine provides a reference for the expected chemical shifts. chemicalbook.com

Table 4: ¹³C NMR Chemical Shift Data for 2-Chloro-4-methyl-5-nitropyridine chemicalbook.com

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 | ~150.1 |

| C-3 | ~154.5 |

| C-4 | ~135.2 |

| C-5 | ~132.8 |

| C-6 | ~145.9 |

| CH₃ | ~18.0 |

For this compound, the chemical shifts would be similarly distributed, with the precise values reflecting the specific substitution pattern.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations. harvard.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). youtube.com For this compound, a COSY spectrum would be simple, showing no cross-peaks as there are no coupled protons. This absence of correlation would itself be a key piece of structural evidence.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). youtube.com An HSQC spectrum would show a cross-peak connecting the C-6 proton signal to the C-6 carbon signal, and another cross-peak connecting the methyl proton signal to the methyl carbon signal. This confirms which proton is attached to which carbon.

The methyl protons would show correlations to the quaternary carbons at C-3, C-4, and C-5.

The aromatic proton at C-6 would show correlations to the quaternary carbons at C-2, C-4, and C-5. These long-range correlations act like puzzle pieces, allowing for the unequivocal assembly of the substituted ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close to each other in space, regardless of whether they are connected by bonds. harvard.edu In this compound, a NOESY spectrum could show a cross-peak between the methyl protons and the aromatic proton at C-6, confirming their spatial proximity on the pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

In similar pyridine derivatives, the UV-Vis spectrum is expected to exhibit characteristic absorption bands arising from π → π* and n → π* transitions. The pyridine ring itself, along with the nitro group (a strong chromophore) and the chlorine atoms (auxochromes), will dictate the absorption maxima (λmax) and the molar absorptivity (ε). The nitro group, in particular, is known to cause a bathochromic (red) shift in the absorption bands of aromatic compounds.

For illustrative purposes, the UV-Vis spectral data for a related class of compounds, substituted tetraazaporphyrins which also feature complex electronic systems, show intense Q-band absorptions in the visible region. While structurally different, the principles of how substituents affect the electronic spectra are transferable. It is anticipated that the UV-Vis spectrum of this compound in a common solvent like dichloromethane (B109758) or ethanol (B145695) would display absorptions characteristic of a highly substituted, electron-deficient aromatic system.

Table 1: Expected UV-Vis Absorption Characteristics for this compound

| Transition Type | Expected Wavelength Range (nm) | Comments |

|---|---|---|

| π → π* | 200-300 | High-intensity bands associated with the aromatic pyridine ring. |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C6H3Cl2N2O2), the molecular ion peak (M+) would be a key identifier.

The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with (M)+, (M+2)+, and (M+4)+ peaks in an approximate ratio of 9:6:1, corresponding to the natural abundances of 35Cl and 37Cl isotopes.

The fragmentation of aromatic nitro compounds typically involves the loss of the nitro group (NO2, 46 Da) or a nitro radical (•NO2), followed by the elimination of other small molecules like CO. miamioh.edu Halogenated aromatic compounds often show the loss of the halogen atom as a primary fragmentation pathway. miamioh.edu For this compound, the fragmentation is expected to proceed through several key losses:

Loss of NO2: [M - 46]+

Loss of Cl: [M - 35]+ and [M - 37]+

Sequential loss of Cl and NO2

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Comments |

|---|---|---|

| 206/208/210 | [C6H3Cl2N2O2]+ | Molecular ion (M+) cluster showing the isotopic pattern for two chlorine atoms. |

| 160/162/164 | [C6H3Cl2N]+ | Loss of NO2 group. |

| 171/173 | [C6H3ClN2O2]+ | Loss of a chlorine atom. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. Although a crystal structure for this compound has not been reported, analysis of related structures, such as substituted pyridinium (B92312) salts and nitro-containing aromatic compounds, allows for a discussion of the expected structural features. nih.govnih.gov

The crystal structure would reveal precise bond lengths, bond angles, and torsion angles. Key parameters of interest would be the planarity of the pyridine ring, the orientation of the nitro group relative to the ring, and the C-Cl, C-N, and N-O bond distances. In many nitroaromatic compounds, the nitro group is often twisted out of the plane of the aromatic ring to alleviate steric strain with adjacent substituents. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or similar |

| C-Cl Bond Length | ~1.74 Å |

| C-NO2 Bond Length | ~1.47 Å |

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, several types of non-covalent interactions are anticipated to play a significant role in stabilizing the crystal structure.

Halogen bonding (C-Cl···O or C-Cl···N), where the electropositive region on the chlorine atom (the σ-hole) interacts with an electronegative atom of a neighboring molecule, could be a prominent feature. Additionally, π-π stacking interactions between the electron-deficient pyridine rings may occur. The presence of the nitro group provides strong hydrogen bond acceptors, leading to potential C-H···O interactions with the methyl group or aromatic protons of adjacent molecules. In the crystal structures of related nitro-substituted compounds, N-H···O and C-H···O hydrogen bonds are often observed to form extensive networks. nih.govnih.govnih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.govresearchgate.net By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, one can identify the specific atoms involved in close contacts.

For a molecule like this compound, the Hirshfeld surface would likely reveal significant contributions from several types of contacts:

H···H contacts: Typically, these are the most abundant contacts, arising from the interactions between hydrogen atoms on neighboring molecules. nih.gov

O···H/H···O contacts: These would be indicative of C-H···O hydrogen bonds involving the nitro group. nih.gov

Cl···H/H···Cl contacts: These represent interactions between chlorine and hydrogen atoms.

C···C contacts: These can signify the presence of π-π stacking interactions. nih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For instance, in a study of (E)-4-nitro-N′-(o-chloro, o- and p-methylbenzylidene)benzenesulfonohydrazides, the contributions of various atom-atom contacts to the crystal packing were quantified, with O···H/H···O and C···H/H···C interactions being significant. nih.gov A similar analysis for this compound would provide deep insight into its supramolecular assembly.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-dichloro-3-nitropyridine (B57353) |

| 2,4-dichloro-5-nitropyridine |

| (E)-4-nitro-N′-(o-chloro, o- and p-methylbenzylidene)benzenesulfonohydrazides |

| Substituted tetraazaporphyrins |

Computational and Theoretical Studies of 2,5 Dichloro 3 Nitro 4 Picoline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties with a good balance of accuracy and computational cost.

Electronic Structure Analysis (HOMO-LUMO Energy Gap, Molecular Electrostatic Potential)

A DFT analysis of 2,5-dichloro-3-nitro-4-picoline would provide crucial insights into its electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive species.

The Molecular Electrostatic Potential (MEP) map is another valuable output of DFT calculations. It illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would identify the most likely sites for electrophilic and nucleophilic attack, which is fundamental to understanding its reactivity.

Table 1: Hypothetical DFT Electronic Structure Data for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | N/A | Energy of the outermost electron-filled orbital; relates to electron-donating ability. |

| LUMO Energy | N/A | Energy of the innermost electron-empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | N/A | Indicates chemical reactivity and stability. |

| MEP Maxima | N/A | Identifies potential sites for nucleophilic attack. |

| MEP Minima | N/A | Identifies potential sites for electrophilic attack. |

Note: The data in this table is hypothetical and for illustrative purposes only, as no published data for this compound could be found.

Prediction and Validation of Spectroscopic Data

DFT calculations are frequently used to predict spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts of a molecule's optimized geometry, researchers can generate theoretical spectra. These predicted spectra can then be compared with experimentally obtained data to confirm the molecular structure and aid in the assignment of spectral bands. Such a study on this compound would be instrumental in its structural characterization.

Reactivity and Selectivity Prediction (e.g., Fukui Functions)

To further probe the reactivity of this compound, Fukui functions can be calculated using DFT. These functions provide a more nuanced view of local reactivity than MEP maps by indicating the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of the most susceptible sites for nucleophilic, electrophilic, and radical attack, thus offering insights into the regioselectivity of its reactions.

Computational Elucidation of Reaction Mechanisms

Computational chemistry can be employed to model the entire course of a chemical reaction involving this compound. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. This would allow for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics. Such studies are invaluable for optimizing reaction conditions and predicting the feasibility of synthetic routes.

Molecular Dynamics Simulations for Conformational and Intermolecular Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations could provide insights into its conformational flexibility, such as the rotation around single bonds. Furthermore, by simulating a system containing multiple molecules, MD can be used to investigate intermolecular interactions, which are crucial for understanding the properties of the compound in its condensed phases (liquid or solid). This can help in predicting properties like solubility and crystal packing.

Environmental Considerations in the Context of 2,5 Dichloro 3 Nitro 4 Picoline

Biodegradation Studies of Chlorinated Nitropyridines

The biodegradation of pyridine (B92270) and its derivatives is a subject of extensive study, as these heterocyclic compounds are components of various industrial chemicals and pollutants. asm.org While pyridine itself can serve as a source of carbon and nitrogen for some microorganisms, the addition of substituents like chlorine and nitro groups dramatically alters its biodegradability. asm.orgwikipedia.org Chlorinated nitroaromatic compounds (CNAs) are generally considered persistent environmental pollutants. nih.govresearchgate.net The presence of electron-withdrawing nitro groups, in particular, makes the aromatic ring less susceptible to oxidative attack by microbial enzymes, a common first step in the degradation of aromatic compounds. nih.gov Similarly, the carbon-chlorine bond is highly stable, and its cleavage often represents a significant barrier to degradation. nih.gov

Microorganisms have evolved diverse strategies to metabolize substituted pyridines and other nitroaromatic compounds. nih.govnih.gov Bacteria, fungi, and actinomycetes capable of transforming or completely degrading these challenging molecules have been isolated. nih.govresearchgate.net The degradation pathways are highly dependent on the specific compound and the microbial species involved.

For many chlorinated organic compounds, degradation can proceed under both aerobic and anaerobic conditions. researchgate.netyoutube.com Under aerobic conditions, degradation is often initiated by oxygenase enzymes that hydroxylate the aromatic ring, making it susceptible to ring cleavage. However, the strong electron-withdrawing nature of nitro groups hinders this oxidative pathway. nih.gov

An alternative pathway observed for some nitroaromatic compounds involves the reduction of the nitro group. For instance, in the degradation of the neonicotinoid nitenpyram, which contains a chloropyridine moiety, the initial step by the fungus Cunninghamella elegans was proposed to be the reduction of the nitro group to a nitroso group, followed by further transformations. frontiersin.org A bacterium, Ochrobactrum sp. strain DF-1, was also found to degrade nitenpyram, utilizing it as a sole carbon or nitrogen source through a novel metabolic pathway. frontiersin.org

Under anaerobic conditions, a key mechanism for the breakdown of chlorinated compounds is reductive dechlorination, where the contaminant is used as an electron acceptor, and chlorine atoms are replaced with hydrogen atoms. youtube.com This process sequentially removes chlorine atoms, often rendering the resulting molecule less toxic and more amenable to further degradation. youtube.com

The complete mineralization of the parent pyridine ring by Arthrobacter sp. strain 68b involves a four-step enzymatic pathway that begins with ring cleavage and concludes with the formation of succinic acid, which can enter central metabolism. asm.org However, for halogenated pyridines, degradation is significantly retarded; complete breakdown, when it occurs, can take longer than 30 days. wikipedia.org The initial steps for many chlorinated nitroaromatic compounds often involve detoxification through the conversion into less toxic products rather than complete mineralization. researchgate.net

Given the vast number of chemical compounds, experimentally determining the biodegradability of each one is impractical. Quantitative Structure-Activity Relationship (QSAR) models offer a computational alternative to predict a chemical's properties, including its potential for biodegradation, based on its molecular structure. nih.goveuropa.eu These models are increasingly used for regulatory purposes, such as under the European REACH regulation, to screen chemicals for persistence. nih.goveuropa.eu

QSAR models for ready biodegradability are classification models designed to discriminate between substances that are readily biodegradable and those that are not. nih.govuci.edu These models are built by correlating experimental biodegradability data with calculated molecular descriptors. nih.gov A large public dataset used for developing such models was provided by the National Institute of Technology and Evaluation of Japan (NITE), containing experimental values for 1055 chemicals. uci.edu

The performance of QSAR models depends on the modeling method and the selection of relevant molecular descriptors. nih.gov Common modeling techniques include k-Nearest Neighbors (k-NN), Partial Least Squares Discriminant Analysis (PLS-DA), and Support Vector Machines (SVM). nih.govuci.edu The molecular descriptors used in these models quantify various aspects of the chemical structure.

Table 1: Examples of Molecular Descriptors Used in QSAR Models for Biodegradability Prediction

| Descriptor Type | Example Descriptor | Description |

|---|---|---|

| Topological | SpMax_L | Leading eigenvalue from the Laplace matrix, reflecting molecular branching. |

| Topological | J_Dz(e) | Balaban-like index, encoding information about the molecule's size and shape. |

| Constitutional | nHM | Number of heavy (non-hydrogen) atoms. |

| Functional Group Counts | F01[N-N] | Frequency of Nitrogen-Nitrogen bonds. |

| Quantum-Chemical | E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital, related to electrophilicity. |

| Physicochemical | logP | The logarithm of the octanol-water partition coefficient, indicating hydrophobicity. |

This table presents a selection of descriptor types and examples used in various QSAR studies to model chemical biodegradability. uci.edu

These predictive models provide a valuable screening tool to estimate the environmental persistence of compounds like 2,5-Dichloro-3-nitro-4-picoline, helping to prioritize substances for more detailed experimental testing. europa.eunih.gov

Photodegradation and Chemical Degradation in Environmental Matrices

In addition to biodegradation, abiotic processes can contribute to the transformation of chemical compounds in the environment. For chlorinated compounds, photodegradation—breakdown by sunlight—can be a significant process. epa.gov This is particularly relevant for volatile compounds that partition into the atmosphere or for dissolved compounds in the photic zone of surface waters. epa.gov The energy from sunlight can be sufficient to break chemical bonds, including the stable C-Cl bond.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2,5-Dichloro-3-nitro-4-picoline, and how can researchers optimize reaction yields?

- Methodological Answer : Synthesis typically involves halogenation and nitration of pyridine derivatives. A factorial design approach (e.g., varying temperature, catalyst concentration, and reaction time) can optimize yields by isolating critical variables . For reproducibility, document reaction conditions using NIH preclinical guidelines (e.g., reagent purity, solvent ratios, and stoichiometric details) . Cross-reference with analogous nitro-pyridine syntheses (e.g., 6-Amino-5-nitro-2-picoline) to identify common pitfalls, such as byproduct formation during nitration .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR to confirm substitution patterns and chlorine/nitro group positions.

- Mass spectrometry for molecular weight validation and fragmentation analysis.

- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition thresholds.

Standardize protocols using NIST chemistry databases for nitro-halogenated compounds to validate instrument calibration .

Q. What experimental frameworks are suitable for studying the compound’s solubility and stability in different solvents?

- Methodological Answer : Employ a PICO framework (Population: solvent systems; Intervention: varying polarity/dielectric constants; Comparison: control solvents; Outcome: solubility/stability metrics) . Use high-throughput screening with automated liquid handlers to test multiple solvents in parallel, ensuring statistical validity through triplicate trials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics for nitro-group substitutions in this compound?

- Methodological Answer : Apply mixed-methods analysis :

- Quantitative : Replicate conflicting studies under controlled conditions (e.g., inert atmosphere, standardized equipment) to isolate variables like moisture sensitivity .

- Qualitative : Conduct DFT (Density Functional Theory) simulations to model transition states and compare activation energies with experimental data .

- Use COSMIN guidelines to evaluate methodological quality and identify biases in prior studies .

Q. What advanced separation techniques are effective in isolating this compound from complex reaction mixtures?

- Methodological Answer : Leverage membrane separation technologies (e.g., nanofiltration) for high-purity isolation, particularly for halogenated aromatic compounds . Validate purity via HPLC with UV/Vis detection, referencing retention times of structurally similar compounds (e.g., 2-Amino-5-nitro-6-methylpyridine) .

Q. How can AI-driven computational models enhance the prediction of this compound’s reactivity in novel chemical environments?

- Methodological Answer : Integrate COMSOL Multiphysics with machine learning algorithms to simulate reaction pathways under varied conditions (e.g., pH, temperature gradients). Train models on existing kinetic datasets for nitro-pyridines and validate predictions via small-scale lab experiments .

Q. What experimental designs are optimal for studying the compound’s interactions with indoor surface materials (e.g., adsorption, degradation)?

- Methodological Answer : Use microspectroscopic imaging (e.g., AFM-IR) to analyze surface adsorption at nanoscale resolution. Pair with controlled environmental chambers to mimic indoor conditions (humidity, oxidant levels) and track degradation products via GC-MS .

Methodological Guidelines

- Experimental Design : Adopt preclinical checklists for transparency in reporting variables (e.g., reagent lot numbers, equipment calibration) .

- Data Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions during peer review preparation .

- Interdisciplinary Integration : Cross-reference chemical engineering frameworks (e.g., RDF2050103 for reactor design) when scaling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.